Pomalidomide-amino-PEG3-NH2 is a compound classified as an E3 ligase ligand-linker conjugate. It features a pomalidomide-based cereblon ligand linked to a polyethylene glycol (PEG) unit, specifically designed for use in Proteolysis Targeting Chimera (PROTAC) technology. This compound facilitates the targeted degradation of specific proteins by harnessing the ubiquitin-proteasome system, thereby enabling novel therapeutic strategies in drug discovery and development.
The compound is commercially available under various CAS numbers, including 2380273-74-3 for the free base and 2380273-75-4 for its hydrochloride form. It is classified under chemical products used primarily for research purposes, particularly in cancer therapy and other diseases where targeted protein degradation is beneficial .
The synthesis of Pomalidomide-amino-PEG3-NH2 typically involves several key steps:
Pomalidomide-amino-PEG3-NH2 has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 462.45 g/mol. The structure features:
The structural representation can be derived from its SMILES notation: NCCOCCOCCOCC(=O)Nc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12, indicating the connectivity of atoms within the molecule .
Pomalidomide-amino-PEG3-NH2 can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Pomalidomide-amino-PEG3-NH2 operates primarily through its interaction with cereblon, an E3 ubiquitin ligase. The mechanism involves:
This mechanism allows for selective elimination of proteins involved in disease processes, making it a promising strategy in cancer therapy .
Pomalidomide-amino-PEG3-NH2 typically appears as a solid at room temperature. It is soluble in common solvents such as dimethyl sulfoxide (DMSO), ethanol, and water, which enhances its utility in biological applications.
The compound exhibits stability under appropriate storage conditions (typically at -20°C). Its hygroscopic nature necessitates storage in a dry environment to prevent degradation .
Pomalidomide-amino-PEG3-NH2 is primarily utilized in scientific research focusing on:
This compound represents a significant advancement in targeted protein degradation strategies and continues to be an area of active research within pharmacology .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8